![molecular formula C16H21F3N4O2 B6449076 2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one CAS No. 2549023-96-1](/img/structure/B6449076.png)

2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

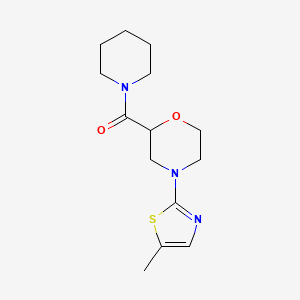

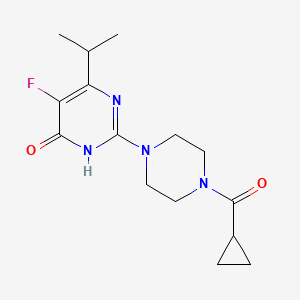

This compound is a pyrimidinone derivative, which is a class of compounds that have been widely studied for their biological activities . The presence of the piperazine ring and the difluorocyclobutane group suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and mass spectrometry . These techniques can provide information about the connectivity of the atoms in the molecule and the presence of functional groups.Scientific Research Applications

Psychopharmacology and Psychiatry

Olanzapine is primarily used in the treatment of schizophrenia and related psychoses. It belongs to the class of atypical antipsychotic drugs. Its mechanism of action involves antagonism of dopamine and serotonin receptors in the brain. Olanzapine helps manage symptoms such as hallucinations, delusions, and disorganized thinking. Additionally, it has been explored for bipolar disorder and treatment-resistant depression .

Neuroprotection and Neurodegenerative Diseases

Research suggests that olanzapine may have neuroprotective effects. It modulates oxidative stress, inflammation, and apoptosis pathways. Studies have investigated its potential in conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. Olanzapine’s ability to mitigate neuroinflammation and oxidative damage makes it an interesting candidate for further exploration .

Cancer Research

Emerging evidence indicates that olanzapine could play a role in cancer therapy. It affects tumor cell proliferation, angiogenesis, and metastasis. Researchers have studied its impact on various cancer types, including breast, lung, and ovarian cancers. Olanzapine’s unique molecular structure and interactions with cellular pathways make it an intriguing subject for investigation .

Antifungal Properties

Olanzapine derivatives have been synthesized and evaluated for antifungal activity. These compounds exhibit promising results against fungal pathogens. Their mechanism of action involves disrupting fungal cell membranes and inhibiting growth. Further optimization of olanzapine-based derivatives could lead to novel antifungal agents .

Crystallography and Solid-State Chemistry

The crystal structure of olanzapine has been extensively studied. It forms solvates with various solvents, including propan-2-ol. Crystallographic analyses reveal its puckered diazepine ring conformation and hydrogen bonding patterns. Understanding its solid-state properties aids in drug formulation and stability studies .

Drug Delivery Systems

Olanzapine’s lipophilicity and solubility characteristics make it suitable for incorporation into drug delivery systems. Researchers explore nanoemulsions, liposomes, and micelles to enhance its bioavailability and targeted delivery. These systems can improve therapeutic outcomes and reduce side effects .

Mechanism of Action

properties

IUPAC Name |

2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N4O2/c1-9(2)12-11(17)13(24)21-15(20-12)23-5-3-22(4-6-23)14(25)10-7-16(18,19)8-10/h9-10H,3-8H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVDCPVHVOEHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3CC(C3)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,3-difluorocyclobutanecarbonyl)piperazin-1-yl]-5-fluoro-4-propan-2-yl-1H-pyrimidin-6-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6448993.png)

![1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B6448994.png)

![9-methyl-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-9H-purine](/img/structure/B6448995.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B6449000.png)

![6-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6449009.png)

![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6449015.png)

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidine](/img/structure/B6449019.png)

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6449020.png)

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{pyrido[3,4-d]pyrimidin-4-yl}azetidine](/img/structure/B6449023.png)

![2,4-dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B6449036.png)

![2-[4-(cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449055.png)

![2-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449070.png)